molecular formula C20H17ClN2S B4913324 2-(3-Chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole

2-(3-Chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole

Cat. No.: B4913324
M. Wt: 352.9 g/mol
InChI Key: RFLZMNZIBXPULZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a hydrazone intermediate, followed by cyclization with a thiophene derivative under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3-Chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole
  • 2-(3-Chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-pyrazole
  • 2-(3-Chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-4,5-dihydropyrazole

Uniqueness

2-(3-Chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole is unique due to its specific combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2S/c1-14-7-9-15(10-8-14)18-13-19(20-6-3-11-24-20)23(22-18)17-5-2-4-16(21)12-17/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLZMNZIBXPULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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